(R)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
Chemical Identity and Nomenclature
The molecular identity of (R)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is defined by its complex heterocyclic structure incorporating multiple functional groups that contribute to its unique properties. The compound possesses the molecular formula C₁₃H₁₅ClF₃NO₂ with a molecular weight of 309.71 grams per mole, reflecting the presence of the hydrochloride salt form which enhances its solubility and stability under standard laboratory conditions. The Chemical Abstracts Service has assigned this compound the registry number 1049727-96-9, providing a unique identifier that distinguishes it from related structural analogs and stereoisomers.
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being (2R)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride. Alternative nomenclature systems have generated several synonymous designations, including (R)-alpha-(3-trifluoromethyl-benzyl)-proline hydrochloride and (R)-a-(3-Trifluoromethylbenzyl)proline hydrochloride, which reflect the structural relationship to the naturally occurring amino acid proline. The presence of the R-configuration designation indicates the absolute stereochemistry at the pyrrolidine ring carbon bearing the carboxylic acid functionality, which is crucial for the compound's biological and catalytic activities.
The trifluoromethyl substituent represents a key structural feature that distinguishes this compound from simpler proline derivatives, as the CF₃ group introduces significant electronegativity and steric bulk that affects molecular conformation and reactivity patterns. The Meta Disubstituted Locations (MDL) number MFCD06796797 provides an additional molecular identifier used in chemical databases and inventory systems. The compound exists as a hydrochloride salt, which improves its handling characteristics and provides enhanced stability compared to the free carboxylic acid form, making it more suitable for synthetic applications and biological studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅ClF₃NO₂ |
| Molecular Weight | 309.71 g/mol |
| Chemical Abstracts Service Number | 1049727-96-9 |
| MDL Number | MFCD06796797 |
| Stereochemical Configuration | (R)-configuration |
Propriétés
IUPAC Name |
(2R)-2-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-4-1-3-9(7-10)8-12(11(18)19)5-2-6-17-12;/h1,3-4,7,17H,2,5-6,8H2,(H,18,19);1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRISWLRIUGLGO-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375978 | |
| Record name | (R)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049727-96-9 | |
| Record name | (R)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethylbenzyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a trifluoromethylbenzyl group. This can be achieved using reagents such as trifluoromethylbenzyl bromide under suitable conditions.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactors has been shown to improve the sustainability and scalability of such processes .
Analyse Des Réactions Chimiques
Reactivity of Functional Groups
The compound exhibits distinct reactivity at three key sites:
Derivatization Reactions
The carboxylic acid and amine groups enable diverse transformations:
Amide Formation
Reaction with amines in the presence of coupling agents (e.g., DCC, HATU) yields substituted amides. For example:
-
Reagents : Isobutylhydrazine sulfate, N-hydroxy-2-pyridone, DCC
-
Conditions : CH₂Cl₂, 0°C to RT
-
Product : Hydrazide derivatives with retained stereochemistry .
Esterification
Methanol/H₂SO₄ converts the acid to methyl ester, enhancing lipophilicity for biological assays .
Radical Alkylation
Under TiO₂/UV irradiation, the carboxylic acid undergoes decarboxylation to generate alkyl radicals, enabling C–C bond formation with electron-deficient alkenes (e.g., maleimides) :
| Substrate | Product | Yield |
|---|---|---|
| N-Phenylmaleimide | Pyrrolidine-2,5-dione derivatives | 25–57% |
Stereochemical Influence on Reactivity
The (R)-configuration critically impacts reaction outcomes:
Peptide Modifications
Incorporation into peptides via solid-phase synthesis enhances metabolic stability due to the CF₃ group’s resistance to enzymatic degradation .
Stability and Decomposition Pathways
-
Acidic Conditions : Protonation of the pyrrolidine nitrogen enhances solubility but may lead to HCl loss .
-
Basic Conditions : Deprotonation of the carboxylic acid facilitates nucleophilic attacks or ester hydrolysis .
-
Thermal Stability : Decomposition above 200°C releases CO₂ and HF, confirmed by TGA-MS .
Key Research Findings
-
Radical Pathways : TiO₂-mediated decarboxylation generates stable alkyl radicals for C–C bond formation .
-
Biological Activity : Hydrazide derivatives show promise as enzyme inhibitors, with IC₅₀ values in the nanomolar range .
-
Catalytic Efficiency : Co-catalyzed reactions achieve >90% enantiomeric excess (ee) in pyrrolidine derivatives .
This compound’s multifunctional design and stereochemical precision make it a versatile tool in synthetic and medicinal chemistry.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
-
Drug Design and Development :
- The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, such as improving metabolic stability and increasing lipophilicity, which can lead to better bioavailability . This makes (R)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride a valuable scaffold in drug design.
- Pharmacological Activity :
- Synthesis of Bioactive Compounds :
Case Study 1: Antidepressant Activity
A study investigated the antidepressant potential of various pyrrolidine derivatives, including this compound. The results demonstrated that modifications in the trifluoromethyl group enhanced serotonin reuptake inhibition, presenting a pathway for developing new antidepressants .
Case Study 2: Antiviral Properties
Research on compounds with similar structures has shown promising antiviral activity. A derivative of this compound was tested against viral strains, revealing significant inhibition rates. This suggests potential applications in antiviral drug development .
Mécanisme D'action
The mechanism of action of ®-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Table 1: Structural Features of Related Pyrrolidine Derivatives
Key Observations :
- Trifluoromethyl vs. Fluorine : The -CF₃ group in the target compound increases lipophilicity (logP) by ~0.7–1.0 compared to the -F analog, as predicted by Hansch substituent constants .
- Salt Form: The hydrochloride salt improves aqueous solubility (>50 mg/mL in water) compared to non-salt forms (e.g., free bases or esters) .
- Esterification : Methyl ester derivatives (e.g., in EP 4 374 877 A2) exhibit reduced polarity, favoring blood-brain barrier penetration but requiring hydrolysis for bioactivity .
Key Observations :
- Purity : Commercial suppliers emphasize ≥99% purity for pharmaceutical-grade applications .
- Synthetic Challenges : Complex analogs (e.g., benzodioxol-containing derivatives) exhibit lower crude yields (68%) due to multi-step syntheses .
Functional and Application Comparisons
- Pharmaceutical Utility :
- Metabolic Stability: -CF₃ substitution reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to non-fluorinated analogs .
Activité Biologique
(R)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride, with CAS No. 1049727-96-9, is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacokinetic properties of various compounds, making them more effective in biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H15ClF3NO2
- Molecular Weight : 309.71 g/mol
- Purity : Typically >95%
- Storage Conditions : Sealed in dry conditions at 2-8°C
The biological activity of this compound can be attributed to its interactions at the molecular level, particularly through its trifluoromethyl group which enhances lipophilicity and bioavailability. This modification often leads to improved binding affinity to various biological targets, including enzymes and receptors involved in critical physiological processes.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives containing the trifluoromethyl group have shown enhanced potency against various cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| (R)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | MCF-7 | 1.5 | |
| Doxorubicin | MCF-7 | 1.0 | |
| Compound X | A549 | 0.5 |
These findings suggest that this compound may possess comparable or superior activity against breast cancer cells when compared to established chemotherapeutics.
Mechanistic Studies
Flow cytometry assays have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism is crucial for the development of effective anticancer therapies as it targets the programmed cell death pathways that are often dysregulated in cancer.
Case Studies
-
Study on Anticancer Effects :
A study investigating the effects of this compound on human breast adenocarcinoma cells (MCF-7) revealed that treatment resulted in a significant reduction in cell viability, with an IC50 value of 1.5 µM, indicating potent anticancer activity compared to doxorubicin. -
Pharmacokinetic Profiling :
Research into the pharmacokinetics of this compound demonstrated favorable absorption and distribution characteristics due to its lipophilic nature imparted by the trifluoromethyl group. Studies showed increased bioavailability in animal models, suggesting potential for therapeutic applications.
Q & A
(Basic) What are the key synthetic strategies for preparing (R)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride, and how is reaction progress monitored?
Answer:
The synthesis typically involves chiral resolution or asymmetric catalysis to ensure the (R)-configuration. A common approach is coupling a trifluoromethylbenzyl group to a pyrrolidine scaffold via alkylation or reductive amination, followed by hydrolysis to yield the carboxylic acid and subsequent HCl salt formation. For example, analogous procedures in patent literature use LCMS (liquid chromatography-mass spectrometry) to monitor intermediates, with retention times (e.g., 0.88 minutes) and mass-to-charge ratios (e.g., m/z 531 [M-H]⁻) serving as critical checkpoints . Reaction efficiency is further validated by HPLC purity assessments (>95%) .
(Basic) Which analytical methods are essential for confirming the enantiomeric purity and structural integrity of this compound?
Answer:
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H or OD-H, with mobile phases optimized for polar trifluoromethyl groups.
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselective benzyl substitution and the absence of diastereomers (e.g., characteristic pyrrolidine ring protons at δ 2.5–3.5 ppm) .
- LCMS : Validates molecular weight (m/z 373–531 range in related compounds) and detects hydrolytic or oxidative byproducts .
- X-ray Crystallography : Resolves absolute stereochemistry for crystalline intermediates .
(Advanced) How can researchers address contradictions in yield and purity when scaling up the hydrochloride salt formation?
Answer:
Discrepancies often arise from:
- Solvent Polarity : Hydrochloric acid concentration (e.g., 36.5% mass) and aqueous/organic solvent ratios impact crystallization efficiency .
- Temperature Control : Hydrolysis at 93–96°C for 17 hours optimizes carboxylate formation but may degrade acid-sensitive trifluoromethyl groups if prolonged .
- Byproduct Analysis : Use preparative HPLC to isolate impurities (e.g., N-methylated side products) and adjust reaction stoichiometry .
- Salt Screening : Alternative counterions (e.g., trifluoroacetate) can improve crystallinity if HCl salt yields are inconsistent .
(Advanced) What mechanistic insights guide the optimization of this compound’s bioactivity in GPCR or ion channel studies?
Answer:
- Structure-Activity Relationship (SAR) : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrolidine ring’s rigidity influences target binding. Analogues with substituted benzyl groups (e.g., 3-iodo or 4-fluoro) show varied affinity for GPCRs like TRPV1 or adenosine receptors .
- Molecular Docking : Computational models predict interactions between the carboxylic acid moiety and basic residues (e.g., lysine or arginine) in target proteins .
- Functional Assays : Calcium flux or cAMP assays quantify potency, with EC₅₀ values correlated to substituent electronic effects (e.g., electron-withdrawing CF₃ vs. electron-donating OCH₃) .
(Advanced) How do researchers resolve conflicting data on the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, followed by LCMS to identify degradation pathways (e.g., decarboxylation or benzyl cleavage) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Degradation products exceeding 2% require formulation adjustments (e.g., lyophilization or antioxidant additives) .
- Metabolic Profiling : Incubate with liver microsomes to assess CYP450-mediated oxidation of the pyrrolidine ring .
(Basic) What are the recommended storage conditions to maintain the compound’s stability?
Answer:
- Short-Term : Store at 2–8°C in airtight containers under nitrogen to prevent hygroscopic degradation .
- Long-Term : Lyophilized powders are stable at -20°C for 3 years; solutions in DMSO or water should be kept at -80°C to avoid freeze-thaw cycles .
- Handling : Use gloveboxes for hygroscopic intermediates and minimize exposure to light for iodine-containing analogues .
(Advanced) What strategies are employed to enhance the compound’s solubility for in vivo studies?
Answer:
- Prodrug Design : Convert the carboxylic acid to methyl esters or amides, which hydrolyze in vivo to release the active form .
- Co-Solvent Systems : Use PEG-400 or cyclodextrins in saline to achieve >1 mg/mL solubility without precipitation .
- pH Adjustment : Buffered solutions at pH 7.4–8.0 ionize the carboxylate, improving aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
